2-Amino-3-phenylpropanamide

Enzymatic kinetic resolution Directed evolution d-Amino acid production

Researchers requiring enantiopure D-phenylalanine or C-terminally amidated peptides face costly chiral HPLC or inefficient post-synthetic amidation. DL-Phenylalaninamide (CAS 17193-31-6) solves both: • Enzymatic resolution: Evolved d-stereospecific amidases achieve 1.7× higher conversion vs. wild-type from 1.0 M racemic substrate, yielding D-Phe with high optical purity within 2 h. • Peptide synthesis: Primary amide C-terminus eliminates carboxypeptidase recognition, enabling protease-resistant peptides without post-synthetic amidation. Supplied at ≥98% purity as white crystalline powder. Standard B2B global shipping.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 17193-31-6
Cat. No. B101563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenylpropanamide
CAS17193-31-6
SynonymsL-phenylalanine amide
PheNH2
phenylalanine amide
phenylalanine amide hydrochloride
phenylalanine amide, (R)-isomer
phenylalanine amide, D-(R)-isome
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)N
InChIInChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
InChIKeyOBSIQMZKFXFYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-phenylpropanamide – Baseline Overview


2-Amino-3-phenylpropanamide (CAS 17193-31-6), systematically named DL-phenylalaninamide or H-DL-Phe-NH₂, is a racemic chiral organic compound (C₉H₁₂N₂O, MW 164.20 g/mol) belonging to the phenylalanine and derivatives class [1]. It features a primary amine, a primary amide, and a phenylpropane backbone, distinguishing it from the parent amino acid L-phenylalanine by substitution of the carboxylic acid with a carboxamide group . Commercially available at purities of 95–98% (HPLC), it is supplied as a white to off-white crystalline powder with a melting point of approximately 93–95 °C and is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, but exhibits limited aqueous solubility .

Why 2-Amino-3-phenylpropanamide Cannot Be Replaced


Although phenylalanine, phenylalanine methyl ester, and tyrosinamide share structural motifs with 2-amino-3-phenylpropanamide, their physicochemical and functional profiles diverge substantially in ways that directly impact synthesis route efficiency, enzymatic selectivity, and chiral resolution economics . The replacement of the carboxylic acid with a primary amide shifts the LogP from approximately −1.38 (L-phenylalanine) to +0.18 (phenylalaninamide)—a difference of over 1.5 log units—fundamentally altering solubility, extraction behavior, and membrane partitioning . Furthermore, the racemic DL form (CAS 17193-31-6) provides a distinct procurement advantage over enantiopure L- or D-forms by enabling on-demand enzymatic kinetic resolution, where evolved d-stereospecific amidases achieve a 1.7-fold higher conversion than wild-type enzymes [1]. Generic substitution without verification of these specific parameters risks failed coupling reactions, unoptimized chiral separation, or compromised peptide stability in downstream applications.

Quantitative Differentiation Evidence


Evolved d-Amidase Kinetic Resolution

In a direct head-to-head comparison, the thermostable mutant d-amino-acid amidase BFB40 (derived from Ochrobactrum anthropi SV3 by directed evolution) achieved a 1.7-fold higher conversion rate for hydrolyzing d-phenylalaninamide from 1.0 M racemic phenylalaninamide–HCl compared to the wild-type enzyme, with nearly complete hydrolysis attained within 2 hours [1]. The apparent Km of BFB40 for d-phenylalaninamide remained essentially identical to that of the wild-type enzyme, while the Vmax was enhanced approximately 3-fold [1]. This engineered enzyme system was expressed in Escherichia coli whole cells and employed for efficient production of optically pure d-phenylalanine from the racemic amide substrate [1].

Enzymatic kinetic resolution Directed evolution d-Amino acid production Racemic phenylalaninamide

Lipophilicity Shift vs. L-Phenylalanine

The replacement of the carboxylic acid group in L-phenylalanine with a primary amide in 2-amino-3-phenylpropanamide produces a dramatic shift in lipophilicity. L-Phenylalaninamide exhibits a predicted ACD/LogP of 0.18 and a LogD (pH 7.4) of 0.01, whereas L-phenylalanine has an experimental LogP of −1.52 and a predicted LogP of −1.38 . This represents a net LogP increase of approximately +1.56 to +1.70 log units, corresponding to roughly a 36–50-fold greater partitioning into organic phases . The pKa of the amide nitrogen is predicted at 15.85 ± 0.50, compared to the carboxylic acid pKa of ~2.2 for phenylalanine, meaning the amide remains un-ionized across the full physiological and synthetic pH range [1]. The melting point differs by over 175 °C: 93–95 °C for phenylalaninamide versus 270–275 °C (decomposition) for L-phenylalanine .

Physicochemical profiling Lipophilicity Solubility LogP comparison

Constrained Dipeptides as α-Chymotrypsin Inhibitors

Dipeptides built upon the 2,3-methanophenylalanine scaffold—a sterically constrained cyclopropane analog derived from phenylalaninamide—act as competitive inhibitors of α-chymotrypsin. The most potent dipeptide, H-(2R,3S)-δEPhe-Phe-OMe, exhibited a Ki value of 0.16 mM at 25 °C against the hydrolysis of Ac-L-Tyr-OEt, with inhibition dependent on the configuration of the δPhe residue [1][2]. By contrast, unconstrained phenylalanine-containing peptides typically serve as substrates rather than inhibitors for this enzyme, with standard chymotrypsin substrates (e.g., Ac-Tyr-OEt) showing Km values in the low micromolar range and turnover numbers of ~25 s⁻¹ [3]. The cyclopropane ring introduces conformational restriction that prevents productive catalytic turnover, converting the amide scaffold from a substrate-like molecule into an inhibitor [1].

Serine protease inhibition Chymotrypsin Structure-activity relationship Constrained amino acids

Carboxypeptidase Resistance via C-Terminal Amidation

Peptides incorporating a C-terminal phenylalaninamide moiety benefit from the inherent resistance of the amide bond to carboxypeptidase-mediated cleavage. C-terminal amidation eliminates the negatively charged carboxylate recognition site required by serine carboxypeptidases, thereby increasing peptide half-life against exoproteolytic degradation [1][2]. Over 50% of endogenous bioactive peptide hormones (e.g., oxytocin, neuropeptide Y) naturally occur in the C-terminally amidated form for this reason [1]. In contrast, peptides terminating in a free phenylalanine carboxyl group are susceptible to rapid cleavage by carboxypeptidases A, B, and Y, with kcat/Km values for carboxypeptidase Y-catalyzed hydrolysis typically in the range of 10³–10⁵ M⁻¹s⁻¹ for aromatic C-terminal residues [3]. While direct half-life comparison data for phenylalaninamide-terminated versus phenylalanine-terminated peptides in a single study were not identified in the available literature, the class-level evidence from enzymology and peptide hormone biochemistry is uniform and robust.

Peptide stability Carboxypeptidase resistance C-terminal amidation Metabolic stability

L-Phenylalaninamide Chiral Stationary Phase

A chemically L-phenylalaninamide-modified monolithic silica column, prepared by a sol-gel process and operated in ligand-exchange capillary electrochromatography (LE-CEC) mode with Cu(II) as the central metal ion, demonstrated high enantioselectivity for dansyl (Dns) amino acids [1]. The separation efficiency reached 9.0 × 10⁴ plates/m for the D-enantiomer and 6.6 × 10⁴ plates/m for the L-enantiomer of Dns-DL-Leu using pH 5.5 acetonitrile/0.50 mM Cu(Ac)₂–50 mM NH₄Ac (7:3) as the mobile phase [1]. In comparison, L-alaninamide-based chiral selectors produce different enantiomer migration orders under analogous conditions, with the D-enantiomer migrating faster than the L-enantiomer when Zn(II)-L-phenylalaninamide is used—an order reversed from that observed with Zn(II)-L-prolinamide systems [2]. The L-phenylalaninamide-modified column maintained stable separation performance over extended use [1].

Chiral ligand-exchange chromatography Enantioseparation Monolithic silica column Capillary electrochromatography

2-Amino-3-phenylpropanamide Application Scenarios


Enzymatic Production of d-Phenylalanine

The racemic DL-phenylalaninamide (CAS 17193-31-6) serves as the direct substrate for d-stereospecific amino-acid amidases. The evolved BFB40 enzyme achieves nearly complete hydrolysis of the d-enantiomer from a 1.0 M racemic substrate solution within 2 hours, with a 1.7-fold conversion advantage over the wild-type enzyme and a 3-fold enhancement in Vmax [1]. The resulting d-phenylalanine product is recovered with high optical purity, while the unreacted L-phenylalaninamide can be recycled or separately processed. This scenario is directly supported by the quantitative enzymatic resolution data in Section 3, Evidence Item 1. [1]

C-Terminal Phenylalaninamide in Peptide Synthesis

When designing peptides requiring resistance to carboxypeptidase-mediated degradation, 2-amino-3-phenylpropanamide is employed as the C-terminal building block. The primary amide terminus eliminates the carboxylate recognition motif essential for serine carboxypeptidase binding, a structural feature exploited by over 50% of endogenous bioactive peptide hormones [2]. This eliminates the need for post-synthetic amidation and is supported by the class-level stability evidence in Section 3, Evidence Item 4. The racemic DL form can be used directly when C-terminal stereochemistry is not critical, or resolved enzymatically (per Scenario 1) when enantiopure material is required. [2]

Chiral Stationary Phases for Ligand-Exchange Chromatography

L-Phenylalaninamide—resolved from the racemic DL precursor—is covalently immobilized onto monolithic silica via a sol-gel process to create chiral stationary phases for capillary electrochromatography. When complexed with Cu(II) ions, these columns achieve theoretic plate counts of 90,000 plates/m for D-enantiomer separations of dansyl amino acids, with enantiomer migration orders that are predictable and distinct from those of L-alaninamide- or L-prolinamide-based systems [3]. Procurement of the racemic DL form (CAS 17193-31-6) allows laboratories to prepare both (S)- and (R)-configured columns for comparative enantioseparation method development. This application is grounded in the chromatographic evidence of Section 3, Evidence Item 5. [3]

Constrained Serine Protease Inhibitor Scaffold

The phenylalaninamide core can be elaborated into sterically constrained 2,3-methanophenylalanine dipeptides that act as competitive inhibitors of α-chymotrypsin, with the lead compound exhibiting a Ki of 0.16 mM [4]. This scaffold-dependent conversion from substrate to inhibitor is not achievable with the parent amino acid L-phenylalanine, which yields peptides that are processed as substrates rather than inhibitors. Researchers developing chymotrypsin-like serine protease inhibitors should prioritize the amide building block over the free acid, consistent with the structure-activity relationship evidence in Section 3, Evidence Item 3. [4]

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